molecular formula C21H19FN2O3S B320173 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide

Cat. No.: B320173
M. Wt: 398.5 g/mol
InChI Key: MPYXUKQEKATBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide is a synthetic organic compound with the molecular formula C21H19FN2O3S. It is characterized by the presence of a sulfonyl group, an ethylanilino group, and a fluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylanilino Intermediate: Ethylaniline is reacted with a sulfonyl chloride derivative to form the ethylanilino sulfonyl intermediate.

    Coupling with 4-Fluorobenzamide: The ethylanilino sulfonyl intermediate is then coupled with 4-fluorobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(methylsulfonyl)phenyl]-4-fluorobenzamide}: Similar structure but with a methylsulfonyl group instead of an ethylanilino group.

    N-{4-[(propylanilino)sulfonyl]phenyl}-4-fluorobenzamide: Similar structure but with a propylanilino group instead of an ethylanilino group.

Uniqueness

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide is unique due to the presence of the ethylanilino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications .

Properties

Molecular Formula

C21H19FN2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C21H19FN2O3S/c1-2-24(19-6-4-3-5-7-19)28(26,27)20-14-12-18(13-15-20)23-21(25)16-8-10-17(22)11-9-16/h3-15H,2H2,1H3,(H,23,25)

InChI Key

MPYXUKQEKATBOS-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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